N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a reaction between 4-aminophenol and 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Linking the Two Moieties: The final step involves linking the morpholine ring to the benzamide moiety through an ethoxy bridge. This can be achieved by reacting the intermediate products with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the morpholine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or benzamide derivatives.
Scientific Research Applications
N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
- N-[4-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-yl]phenyl]-4-ethylbenzamide
Uniqueness
N-{4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl}-2-methoxybenzamide stands out due to its unique combination of a morpholine ring and benzamide moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H26N2O5/c1-15-12-24(13-16(2)29-15)21(25)14-28-18-10-8-17(9-11-18)23-22(26)19-6-4-5-7-20(19)27-3/h4-11,15-16H,12-14H2,1-3H3,(H,23,26) |
InChI Key |
VAJCCJJBOYJFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.